
2-Chlorohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorohexan-1-OL is an organic compound with the molecular formula C6H13ClO. It is a type of alcohol where a chlorine atom is substituted at the second position of a hexane chain, and a hydroxyl group is attached to the first carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chlorohexan-1-OL can be synthesized through several methods. One common method involves the reaction of hexan-1-ol with thionyl chloride (SOCl2) to produce 2-chlorohexane, which is then hydrolyzed to form this compound . Another method involves the use of sodium hypochlorite and acetic acid to oxidize hexan-1-ol, followed by chlorination .
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of hexan-1-ol using chlorine gas in the presence of a catalyst. This method is efficient and allows for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorohexan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorohexanal or further to 2-chlorohexanoic acid.
Reduction: It can be reduced to form hexan-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as bromine or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used for halogen exchange reactions.
Major Products Formed
Oxidation: 2-chlorohexanal, 2-chlorohexanoic acid
Reduction: Hexan-1-ol
Substitution: 2-iodohexan-1-ol, 2-bromohexan-1-ol
Wissenschaftliche Forschungsanwendungen
2-Chlorohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: It is explored for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chlorohexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its role in different chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorohexane: Similar structure but lacks the hydroxyl group.
Hexan-1-ol: Similar structure but lacks the chlorine atom.
2-Bromohexan-1-OL: Similar structure with bromine instead of chlorine
Uniqueness
2-Chlorohexan-1-OL is unique due to the presence of both a hydroxyl group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
63216-75-1 |
|---|---|
Molekularformel |
C6H13ClO |
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
2-chlorohexan-1-ol |
InChI |
InChI=1S/C6H13ClO/c1-2-3-4-6(7)5-8/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
IJEAXCYIMJMBHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


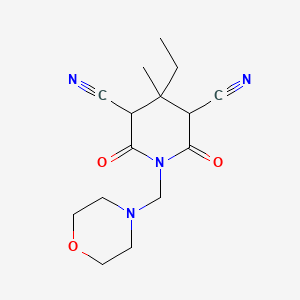
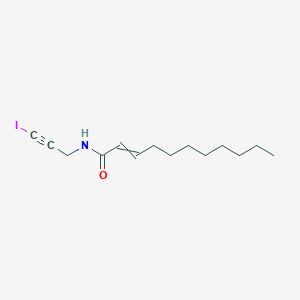
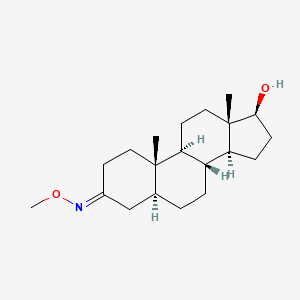
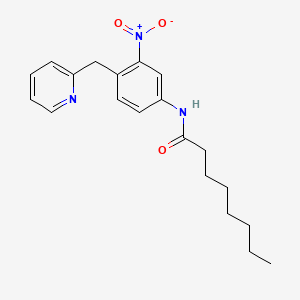
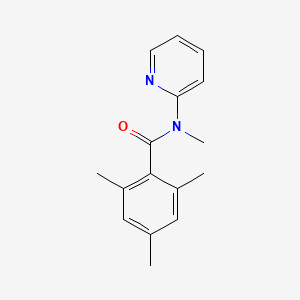
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
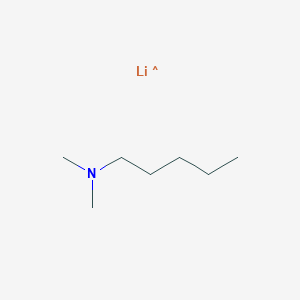

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
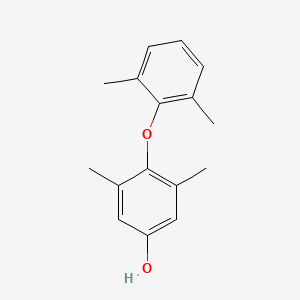
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
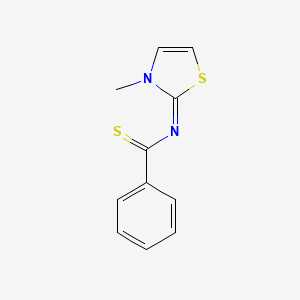
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
